2-Methylchromone

Übersicht

Beschreibung

2-Methylchromone is a member of the chromone family, which are oxygen-containing heterocyclic compounds. These compounds are known for their significant biological activities and are found both naturally and synthetically.

Synthetic Routes and Reaction Conditions:

From Benzoyl Chlorides: Fluorobenzoyl chlorides react with corresponding 1,3-dicarbonyl derivatives under basic conditions to produce this compound.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Analyse Chemischer Reaktionen

2-Methylchromone undergoes various chemical reactions, including:

Hydrogenation: Catalytic hydrogenation can reduce the double bonds in the chromone ring, leading to the formation of dihydrochromones.

Photolysis: Exposure to ultraviolet light can cause photochemical reactions, leading to various photoproducts.

Reactions with Organometallic Reagents: Organometallic reagents like Grignard reagents can react with this compound to form addition products.

Diels-Alder Reactions: this compound can participate in Diels-Alder reactions with dienes to form cycloaddition products.

Condensation Reactions: Aldol condensation and other condensation reactions can be performed to form larger, more complex molecules.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 2-Methylchromone involves its interaction with various molecular targets and pathways:

Molecular Targets: It can interact with enzymes, receptors, and other proteins, leading to modulation of their activities.

Pathways Involved: The biological effects of this compound are mediated through various signaling pathways, including those involved in inflammation, cell proliferation, and apoptosis.

Vergleich Mit ähnlichen Verbindungen

2-Methylchromone can be compared with other similar compounds, such as:

Chromone: The parent compound of this compound, which lacks the methyl group at the second position.

Flavone: A structurally similar compound with a different substitution pattern on the chromone ring.

Coumarin: Another oxygen-containing heterocyclic compound with a different ring structure.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activities compared to other chromones and related compounds .

Biologische Aktivität

2-Methylchromone, a member of the chromone family, is a heterocyclic compound known for its diverse biological activities. This article presents a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and therapeutic potential, supported by case studies and research findings.

Overview of this compound

Chemical Structure and Properties

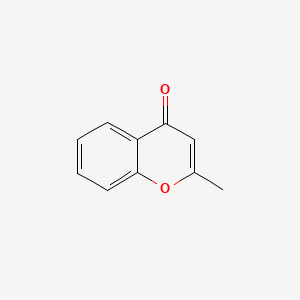

this compound (C₁₀H₈O₂) features a chromone backbone with a methyl group at the second position. Its structural formula is represented as follows:

This compound exhibits significant solubility in organic solvents and has been studied for its potential in medicinal chemistry due to its varied pharmacological properties.

Biological Activities

This compound has been reported to exhibit several biological activities, including:

- Antitumor Activity : Various studies have demonstrated that this compound derivatives can induce cytotoxic effects against cancer cell lines, notably MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) cells. The mechanism involves inducing apoptosis through DNA fragmentation and modulation of apoptotic gene expression .

- Antioxidant Properties : The compound has shown significant antioxidant activity, which can be attributed to its ability to scavenge free radicals and reduce oxidative stress .

- Anti-inflammatory Effects : Research indicates that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines .

- Antibacterial Activity : Some studies have highlighted its antibacterial effects against various bacterial strains, suggesting potential applications in treating infections .

The biological efficacy of this compound is primarily linked to its interaction with cellular pathways:

- Induction of Apoptosis : Studies have shown that this compound derivatives can upregulate pro-apoptotic proteins such as P53 and Bax while downregulating anti-apoptotic proteins like Bcl-2 and CDK4. This dual mechanism contributes to the induction of apoptosis in cancer cells .

- Molecular Docking Studies : Computational analyses have indicated strong binding affinities between this compound derivatives and key enzymes involved in cancer progression, further supporting their potential as anticancer agents .

Study 1: Cytotoxicity Assessment

A study investigated the cytotoxic effects of synthesized chromanone derivatives derived from this compound against various cancer cell lines. The results indicated that certain compounds exhibited significant cytotoxicity with IC50 values below 50 µM for MCF-7 and HCT-116 cells. Notably, compounds 14b and 19 showed the highest activity with substantial DNA fragmentation observed in treated cells compared to controls .

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 14b | MCF-7 | <50 | Apoptosis induction |

| 19 | HCT-116 | <50 | DNA fragmentation |

Study 2: Antioxidant Activity

In another study, the antioxidant capacity of this compound was evaluated using DPPH radical scavenging assays. The compound demonstrated a significant reduction in DPPH radical concentration, indicating its potential as an antioxidant agent .

Eigenschaften

IUPAC Name |

2-methylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c1-7-6-9(11)8-4-2-3-5-10(8)12-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXPNSQMWVPLERM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=CC=CC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80291313 | |

| Record name | 2-Methylchromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80291313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5751-48-4 | |

| Record name | 4H-1-Benzopyran-4-one, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005751484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylchromone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74869 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methylchromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80291313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4H-1-BENZOPYRAN-4-ONE, 2-METHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7V3QT2MW3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-methylchromone?

A1: this compound has the molecular formula C10H8O2 and a molecular weight of 160.17 g/mol.

Q2: Are there efficient synthetic routes for producing 2-methylchromones?

A2: Yes, several efficient synthetic routes exist. One approach involves a keto ester condensation utilizing 2-acetoxybenzoyl chloride, followed by cyclization and decarboxylation. This method is considered highly practical as it eliminates the need for column chromatography [].

Q3: Can you provide an example of a specific chemical reaction involving this compound?

A3: this compound reacts with arylpropargyl aldehydes in a base-catalyzed aldol reaction to produce (E)-2-(4-arylbut-1-en-3-yn-1-yl)chromones. These compounds serve as synthons for creating xanthone-1,2,3-triazole dyads [].

Q4: Can this compound undergo chlorination?

A4: Yes, selective monochlorination at the C-3 position of 2-methylchromones is achievable using aqueous sodium hypochlorite (NaOCl), yielding 3-chlorochromones in good yields [].

Q5: What are some of the reported biological activities of this compound derivatives?

A5: this compound derivatives have demonstrated diverse biological activities, including anti-cancer [, ], immunomodulatory [], anti-inflammatory [], antioxidant [, ], and anticonvulsant properties [].

Q6: Are 2-methylchromones found in nature?

A6: While less abundant than other chromone derivatives, 2-methylchromones have been identified in various plant species. For example, 5,7-dihydroxy-2-methylchromone and its 7-O-glycosides have been isolated from Adina rubescens [].

Q7: Can 2-methylchromones be used as fluorescent markers?

A7: Yes, derivatives of barakol, a naturally occurring this compound, have been successfully synthesized and evaluated as potential fluorescent markers for biodiesel. These markers exhibit fluorescence at 612 nm upon excitation at 464 nm and do not significantly alter the physical properties of the fuel [].

Q8: What is the significance of the 2-methyl group for the biological activity of chromones?

A8: Research suggests that the presence of a 2-methyl group in chromones is crucial for their physiological activity. Studies have shown that chromones lacking the 2-methyl group are often devoid of significant biological activity [].

Q9: What are the potential applications of 2-methylchromones in drug discovery?

A9: Given their diverse biological activities, 2-methylchromones hold promise as lead compounds in drug discovery. Their potential applications include the development of novel anti-cancer, anti-inflammatory, and antioxidant agents.

Q10: How are 2-methylchromones biosynthesized in plants?

A10: In plants like Ammi visnaga, 2-methylchromones are biosynthesized from acetate through a series of enzymatic reactions. The proposed pathway involves the formation of 5,7-dihydroxy-2-methylchromone, which is further transformed into various furanochromones like khellin and visnagin [].

Q11: Do structural modifications of 2-methylchromones influence their biological activity?

A11: Yes, structural modifications significantly impact the biological activity of 2-methylchromones. For example, the introduction of different alkyl chains at the 2-position of halochromones has been shown to affect their insecticidal activity [].

Q12: How does the substitution pattern on the chromone ring affect the compound's properties?

A12: The substitution pattern on the chromone ring influences various properties, including electronic distribution, solubility, and interaction with biological targets. These factors contribute to the diverse biological activities observed for different this compound derivatives.

Q13: Can you elaborate on the role of type III polyketide synthases in the biosynthesis of 2-methylchromones?

A13: Type III polyketide synthases (PKSs) play a crucial role in the biosynthesis of 2-methylchromones. Specifically, enzymes like pentaketide chromone synthase (PCS) catalyze the iterative condensation of malonyl-CoA units to produce 5,7-dihydroxy-2-methylchromone, a key intermediate in the biosynthesis of various this compound derivatives [, ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.